molecular formula C16H14N2O2S B270737 N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No. B270737
M. Wt: 298.4 g/mol
InChI Key: ZTZADPIVMBREFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a selective inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes including cell growth, proliferation, and apoptosis. By inhibiting CK2, this compound may modulate these processes and lead to the observed effects on neuroprotection and cancer cell growth inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of CK2 in a dose-dependent manner. In vivo studies have shown that this compound can protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, although the mechanism of action in cancer cells is not fully understood.

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2, which allows for the study of the specific role of CK2 in various cellular processes. This compound is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of this compound. It has limited solubility in water, which can make it difficult to use in some experimental setups. Additionally, the effects of this compound on other cellular processes outside of CK2 inhibition are not well understood, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is the development of new CK2 inhibitors based on the structure of this compound. These inhibitors may have improved potency and selectivity compared to this compound, which could lead to the development of new drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is the study of the effects of this compound on other cellular processes outside of CK2 inhibition. This may lead to the discovery of new targets for drug development and a better understanding of the overall effects of this compound on cellular function. Finally, the use of this compound in combination with other drugs may be explored to determine if it can enhance the efficacy of existing treatments for neurodegenerative diseases and cancer.
Conclusion
This compound is a compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of CK2 and has been shown to have neuroprotective and anticancer effects. While there are limitations to its use in lab experiments, this compound has several advantages and is a promising starting point for the development of new drugs. Future research on this compound may lead to the discovery of new treatments for neurodegenerative diseases and cancer.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base, or through the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl isothiocyanate. These methods have been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In medicinal chemistry, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H14N2O2S/c1-20-13-8-4-2-6-11(13)10-15(19)18-16-17-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

ZTZADPIVMBREFU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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